Methylamino-PEG2-Boc
Description
Evolution of PEGylation Strategies in Biomedical Research
The journey of PEGylation in biomedical research began in the 1970s with the goal of improving the pharmacokinetic profiles of therapeutic proteins. nih.govfrontiersin.org Early strategies often involved the non-specific attachment of multiple, smaller PEG molecules to proteins. drug-dev.com This approach was instrumental in reducing the immunogenicity of non-human enzymes, as exemplified by the FDA approval of Adagen (pegademase bovine) in 1990. nih.govfrontiersin.orgdrug-dev.com
Over the decades, PEGylation technology has rapidly advanced. Researchers moved towards using a limited number of larger PEG molecules attached in a more specific manner to retain the biological activity of the parent protein while extending its circulating half-life. drug-dev.com A significant development was the advent of site-specific PEGylation techniques, which allow for the precise modification of a therapeutic protein or peptide (TPP), thereby minimizing the loss of biological function that can accompany random conjugation. frontiersin.orgucl.ac.be This evolution has led to the development of "smart" PEG systems that can respond to environmental stimuli such as changes in pH or temperature. mdpi.com The continuous innovation in PEGylation strategies has expanded its application from proteins and peptides to nanoparticles and small molecules, solidifying its role as a cornerstone of drug delivery and biomedical research. nih.govmdpi.com
Role of Heterobifunctional PEG Linkers in Enabling Modular Synthesis Architectures
Heterobifunctional PEG linkers are characterized by the presence of two different reactive functional groups at either end of the PEG chain. biosynth.com This dual reactivity is the key to their utility in modular synthesis, allowing for the sequential and controlled conjugation of two different molecular entities. nih.govgoogle.commdpi.com This contrasts with homobifunctional PEGs, which have the same functional group on both ends. biosynth.com
The applications of heterobifunctional PEG linkers are diverse and impactful. They are instrumental in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), where a potent drug is linked to a specific antibody. google.comaxispharm.com In this context, one end of the PEG linker reacts with the antibody, and the other end reacts with the drug molecule. The PEG chain itself offers the added benefits of increased solubility and reduced steric hindrance.
Furthermore, these linkers are critical in the development of proteolysis-targeting chimeras (PROTACs). targetmol.commedchemexpress.comchemsrc.com PROTACs are molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. targetmol.comchemsrc.com A heterobifunctional PEG linker serves as the bridge, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. medchemexpress.comchemsrc.com The length and flexibility of the PEG linker can be precisely tuned to optimize the formation of the ternary complex and subsequent protein degradation. axispharm.com The modular nature of these linkers allows for the systematic variation of the linker length and composition to fine-tune the properties of the final conjugate. nih.gov
Specific Contextualization of Methylamino-PEG2-t-butyl ester within Current Research Paradigms
Methylamino-PEG2-t-butyl ester is a heterobifunctional PEG linker that embodies the principles of modern modular synthesis. cd-bioparticles.netbroadpharm.comchemicalbook.com It contains a secondary amine (methylamino group) at one end and a t-butyl ester-protected carboxylic acid at the other. cd-bioparticles.netbroadpharm.com The methylamino group provides a reactive handle for conjugation to molecules containing carboxylic acids or activated esters, forming stable amide bonds. axispharm.combroadpharm.com The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group for subsequent reactions. cd-bioparticles.netbroadpharm.comchemicalbook.com
The structure of Methylamino-PEG2-t-butyl ester, with its short, discrete PEG2 spacer, offers several advantages. The hydrophilic PEG component enhances the aqueous solubility of the molecules it connects, a crucial property in biological systems. cd-bioparticles.netbroadpharm.comchemicalbook.com This is particularly beneficial in the construction of PROTACs and other complex molecules that may otherwise have poor solubility.
Within the paradigm of PROTAC development, linkers like Methylamino-PEG2-t-butyl ester are essential building blocks. targetmol.commedchemexpress.comchemsrc.comtargetmol.cn They are used to synthesize more complex PROTACs by connecting a warhead that binds to the target protein with a ligand for an E3 ligase. The defined length of the PEG2 spacer allows for precise control over the distance and orientation between the two binding elements, which is critical for efficient ternary complex formation and target protein degradation. The versatility of its reactive ends makes it a valuable tool for researchers designing and synthesizing novel therapeutic agents and chemical probes.
Properties of Methylamino-PEG2-t-butyl ester
| Property | Value | Source(s) |
| CAS Number | 1807521-04-5 | targetmol.combroadpharm.comchemicalbook.com |
| Molecular Formula | C12H25NO4 | targetmol.comchemsrc.combroadpharm.com |
| Molecular Weight | 247.3 g/mol | cd-bioparticles.netbroadpharm.com |
| Appearance | Colorless to light yellow oil | chemicalbook.com |
| Solubility | Soluble in Water, DMSO, DCM, DMF | broadpharm.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-7-15-9-10-16-8-6-13-4/h13H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMNTSUPHZLJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations Involving Methylamino Peg2 T Butyl Ester
Strategies for the Preparation of Methylamino-PEG2-t-butyl ester Precursors
The synthesis of Methylamino-PEG2-t-butyl ester precursors involves the strategic functionalization of polyethylene (B3416737) glycol (PEG) chains to introduce the desired terminal groups. This process requires precise control over the reactivity of the PEG termini to ensure the selective introduction of the methylamino and tert-butyl ester moieties.
Functionalization of Poly(ethylene glycol) Chains for Specific Terminal Reactivity
Poly(ethylene glycol) is typically synthesized through the ring-opening polymerization of ethylene (B1197577) oxide, resulting in polymers with one or two hydroxyl end groups (mPEG-OH or HO-PEG-OH, respectively). mdpi.com These terminal hydroxyl groups are the starting point for further functionalization. Various methods have been developed to convert these relatively inert hydroxyl groups into reactive functionalities, enabling the attachment of other molecules. nih.govresearchgate.net
Common strategies for activating the terminal hydroxyl groups of PEG include:
Tosylation: Conversion of the hydroxyl group to a tosylate (p-toluenesulfonate) group creates a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines and azides.
Mesylation: Similar to tosylation, mesylation introduces a methanesulfonyl group, another effective leaving group for nucleophilic substitution.
Conversion to Alkyl Halides: The hydroxyl groups can be converted to alkyl chlorides or bromides, which can then undergo substitution reactions.
These activation methods allow for the site-specific introduction of functional groups that can be further elaborated to yield the desired methylamino and tert-butyl ester termini. axispharm.com
Introduction of Methylamino and tert-Butyl Ester Moieties
Once the PEG chain is appropriately functionalized with a reactive group, the methylamino and tert-butyl ester groups can be introduced. The synthesis of a precursor like Amino-PEG-t-butyl ester often serves as an intermediate. medkoo.combroadpharm.com
A general synthetic approach can be described as follows:
Introduction of a protected amine: A common strategy involves reacting a tosylated or halogenated PEG with a protected amine, such as an azide (B81097) or a phthalimide (B116566). The azide can later be reduced to a primary amine, while the phthalimide can be removed by hydrazinolysis.
Introduction of the tert-butyl ester: The other terminus of the PEG chain is typically a hydroxyl group which can be reacted with tert-butyl bromoacetate (B1195939) or a similar reagent under basic conditions to form the tert-butyl ester. rsc.org
Formation of the methylamino group: The primary amine can then be converted to a methylamine (B109427). This can be achieved through various methods, including reductive amination with formaldehyde (B43269) or by using a Boc-protected amino-PEG precursor which is then methylated and deprotected.
Deprotection Methodologies for the tert-Butyl Ester Group
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable under basic and neutral conditions. Its removal is typically achieved under acidic conditions, allowing for the selective unmasking of the carboxylic acid for further reactions. acsgcipr.orgscientificlabs.co.uk
Acid-Catalyzed Removal of tert-Butyl Protecting Groups
The deprotection of the tert-butyl ester is most commonly accomplished using strong acids. acsgcipr.org Trifluoroacetic acid (TFA) is a widely used reagent for this purpose, often in a mixture with a solvent like dichloromethane (B109758) (DCM). rsc.org The reaction proceeds efficiently at room temperature. rsc.org
Other acidic reagents that can be employed for the removal of tert-butyl esters include:
Formic acid acsgcipr.org
p-Toluenesulfonic acid acsgcipr.org
Sulfuric acid researchgate.net
Anhydrous HCl in an organic solvent acsgcipr.org
Aqueous phosphoric acid organic-chemistry.org
The choice of acid can be critical for substrates containing other acid-labile protecting groups, requiring careful selection to ensure selective deprotection. acsgcipr.org For instance, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org
Mechanistic Considerations in Selective Deprotection
The acid-catalyzed deprotection of a tert-butyl ester proceeds via a mechanism involving the formation of a stable tert-butyl carbocation. acsgcipr.org The initial step is the protonation of the carbonyl oxygen of the ester group by the acid. This increases the electrophilicity of the carbonyl carbon. Subsequently, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves, leading to the formation of the carboxylic acid and a tert-butyl carbocation. stackexchange.com This carbocation is then typically neutralized by loss of a proton to form isobutylene (B52900) gas. stackexchange.com
The stability of the tert-butyl carbocation is a key factor driving this deprotection reaction under acidic conditions. The selection of the acid and reaction conditions can influence the selectivity of the deprotection, especially in complex molecules with multiple acid-sensitive functionalities. For example, Lewis acids like zinc bromide (ZnBr₂) have also been explored for the chemoselective hydrolysis of tert-butyl esters, although the lability of other protecting groups like Boc must be considered. researchgate.net
Derivatization Reactions at the Methylamino Terminus
The methylamino group of Methylamino-PEG2-t-butyl ester is a nucleophilic secondary amine that can readily participate in a variety of chemical transformations. This reactivity allows for the conjugation of this linker to a wide range of molecules.
The methylamine group is reactive with several functional groups, including:
Carboxylic acids and activated esters: The methylamino group can react with carboxylic acids in the presence of a coupling agent (e.g., EDC, HBTU) to form a stable amide bond. It also reacts readily with activated esters, such as N-hydroxysuccinimide (NHS) esters, at pH 7-9 to form an amide linkage. cd-bioparticles.netbroadpharm.com
Carbonyls (ketones and aldehydes): The methylamino group can undergo reductive amination with aldehydes and ketones to form a new C-N bond. cd-bioparticles.net
Isocyanates and Isothiocyanates: Reaction with isocyanates and isothiocyanates yields urea (B33335) and thiourea (B124793) linkages, respectively.
These derivatization reactions enable the covalent attachment of the Methylamino-PEG2 linker to proteins, peptides, small molecules, and other biomolecules for various applications in drug delivery and diagnostics. google.com.pggoogle.com For example, the methylamino group can be reacted with the C-terminal carboxyl group of a peptide. google.com
Amide Bond Formation with Carboxylic Acids
The secondary amine of Methylamino-PEG2-t-butyl ester readily participates in amide bond formation when reacted with a carboxylic acid. This transformation is fundamental to its application as a linker, enabling the covalent connection to various molecular scaffolds, peptides, or protein ligands that possess a carboxyl group.
The direct condensation of the methylamino group with a carboxylic acid requires the use of a coupling agent to activate the carboxyl group, thereby facilitating the nucleophilic attack by the secondary amine. The coupling of secondary amines, such as the N-methylated amine in this linker, can be sterically hindered and less facile than with primary amines. uni-kiel.debachem.com Consequently, the choice of an appropriate coupling reagent and reaction conditions is critical to achieve high yields and purity.
Commonly employed coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which act as racemization suppressants and can improve reaction efficiency by forming highly reactive activated esters. uni-kiel.depeptide.com
For more challenging couplings involving sterically hindered or less reactive secondary amines, more potent phosphonium (B103445) or uronium/aminium salt-based reagents are preferred. bachem.com These include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). uni-kiel.depeptide.com These reagents are known to be highly effective for coupling N-methylated amino acids in peptide synthesis. bachem.com The reaction is typically carried out in aprotic polar organic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the acid formed during the reaction. bachem.comnih.gov
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive/Base | Typical Solvent(s) | Key Features |
|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOAt | DMF, DCM, Water | Water-soluble byproducts, suitable for bioconjugation. peptide.comrapp-polymere.com |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt or HOAt | DMF, DCM | Soluble urea byproduct, suitable for solid-phase synthesis. peptide.com |
| HBTU/HATU | DIPEA or NMM | DMF, NMP | Highly efficient, fast reaction rates, suitable for hindered amines. bachem.compeptide.com |
| PyBOP/PyAOP | DIPEA or NMM | DMF, DCM | Effective for coupling N-methyl amino acids with low racemization. peptide.com |
| PyBrOP | DIPEA or Collidine | DMF, DCM | Very reactive, used for particularly difficult couplings. uni-kiel.depeptide.com |
This table is generated based on general knowledge of peptide coupling reactions and is applicable to the secondary amine of Methylamino-PEG2-t-butyl ester.
Reactions with Activated Esters and Carbonyl Compounds
The nucleophilic methylamino group of the linker also reacts efficiently with other electrophilic partners, notably activated esters and carbonyl compounds like aldehydes and ketones. These reactions provide alternative strategies for conjugation.
Reactions with Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are common reagents for bioconjugation. They react with amines to form stable amide bonds under mild conditions. acs.orgprecisepeg.com The reaction of Methylamino-PEG2-t-butyl ester with an NHS or PFP ester proceeds via nucleophilic acyl substitution. PFP esters are often considered more reactive and less susceptible to hydrolysis in aqueous conditions compared to NHS esters, which can lead to higher reaction efficiencies, particularly with less nucleophilic secondary amines. precisepeg.com These reactions are typically performed in a buffer at a slightly alkaline pH (7.2-8.5) or in an aprotic organic solvent like DMF or DMSO, sometimes with a mild, non-nucleophilic base to facilitate the reaction. precisepeg.comcreativepegworks.com
Reactions with Carbonyl Compounds: The methylamino group can undergo reductive amination with aldehydes or ketones. This two-step process first involves the formation of an unstable iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield a stable secondary or tertiary amine, respectively. rapp-polymere.comacs.org This method is highly valuable for forming stable carbon-nitrogen bonds when an amide linkage is not desired.
Table 2: Reactions with Electrophilic Partners
| Electrophile | Reagent Class | Product | Typical Conditions |
|---|---|---|---|
| R-CO-NHS | NHS Ester | Amide | pH 7-9 in aqueous buffer or organic solvent (DMF, DMSO). creativepegworks.com |
| R-CO-PFP | PFP Ester | Amide | pH 7.2-8.5 in aqueous buffer or organic solvent (ACN, DMF). precisepeg.com |
| R-CHO | Aldehyde | Secondary Amine | Reductive amination with NaBH₃CN or NaBH(OAc)₃ in solvents like DCE, THF, or MeOH. acs.org |
| R₂C=O | Ketone | Tertiary Amine | Reductive amination with NaBH₃CN or NaBH(OAc)₃ in solvents like DCE, THF, or MeOH. rapp-polymere.com |
This table summarizes common reactions involving the amine functionality of the linker.
Integration into Solid-Phase Synthesis Protocols for Complex Molecular Assemblies
The bifunctional nature of Methylamino-PEG2-t-butyl ester makes it an ideal building block for integration into solid-phase synthesis (SPS) workflows, particularly for the construction of complex molecules like peptides and PROTACs. nih.govresearchgate.net The orthogonal protecting group strategy is key to its utility: the methylamino group can be used for coupling while the acid-labile t-butyl ester remains intact, or vice-versa.
In a typical Fmoc/t-Bu solid-phase peptide synthesis (SPPS) strategy, the t-butyl ester group is chemically orthogonal to the base-labile Nα-Fmoc protecting group used for the amino acids. nih.gov This means the t-butyl ester is stable to the repeated piperidine (B6355638) treatments used to deprotect the Fmoc group at each cycle of peptide elongation. windows.net
One common protocol involves coupling the methylamino group of the linker to a carboxylic acid moiety on the resin-bound peptide. For instance, after a peptide has been assembled on the solid support, its terminal carboxylic acid can be activated using standard coupling reagents (e.g., HATU, HBTU), and then reacted with Methylamino-PEG2-t-butyl ester in solution. peptide.com Since the methylamino group is a secondary amine, monitoring the completion of this coupling reaction requires tests suitable for secondary amines, such as the chloranil (B122849) or isatin (B1672199) test, as the standard ninhydrin (B49086) (Kaiser) test is not effective. peptide.com
Alternatively, a molecule with a carboxylic acid can first be coupled to the methylamino group of the linker in solution. The resulting product, which now has a free carboxylic acid after deprotection of the t-butyl ester, can then be coupled to an amine on the solid support.
The final step in the synthesis is the cleavage of the entire assembled molecule from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups. This is typically achieved by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA). acs.org This step also cleaves the t-butyl ester of the linker, liberating the terminal carboxylic acid on the final product. mdpi.comrsc.org The cleavage cocktail often includes scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to trap the reactive carbocations generated during deprotection and prevent unwanted side reactions. acs.org
This integration allows for the precise placement of the flexible, hydrophilic PEG linker within a larger molecular architecture, which is crucial for modulating properties like solubility and for spanning the distance between two biological targets, as is the case in PROTAC design. medchemexpress.comnih.gov
Advanced Bioconjugation Applications of Methylamino Peg2 T Butyl Ester in Molecular Design
Strategies for Macromolecular Conjugation
Methylamino-PEG2-t-butyl ester is a heterobifunctional linker that plays a significant role in the field of bioconjugation. Its structure, featuring a methylamine (B109427) group at one end and a t-butyl protected carboxyl group at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer, allows for controlled and specific covalent attachment to biomolecules. cd-bioparticles.netbroadpharm.com This design is instrumental in various strategies for creating complex macromolecular structures with tailored biological functions.
The methylamine group provides a reactive site for conjugation to molecules containing carboxylic acids or their activated esters, as well as aldehydes and ketones, forming stable amide or secondary amine bonds. broadpharm.comaxispharm.com The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group for further modification. cd-bioparticles.netbroadpharm.com The integrated short PEG spacer enhances the aqueous solubility of the resulting conjugates, a crucial property for many biological applications. cd-bioparticles.netaxispharm.com
Site-Specific and Non-Site-Specific Labeling of Biomolecules
The application of Methylamino-PEG2-t-butyl ester extends to both site-specific and non-site-specific labeling of biomolecules, a critical aspect that can significantly influence the biological activity and pharmacokinetic profile of the resulting conjugate. nih.gov
Non-Site-Specific Labeling: Traditional bioconjugation methods often involve targeting abundant functional groups on a biomolecule's surface, such as the primary amines in lysine (B10760008) residues or the carboxylic acids in aspartic and glutamic acid residues. The methylamine group of Methylamino-PEG2-t-butyl ester can react with accessible carboxylic acid groups on a protein, leading to a heterogeneous mixture of conjugates with the PEG linker attached at various positions. While straightforward, this approach can sometimes lead to a loss of biological activity if the modification occurs at or near the active site of the biomolecule.
Site-Specific Labeling: To overcome the limitations of non-site-specific methods, strategies that direct conjugation to a single, predetermined site on a biomolecule have been developed. This can be achieved by incorporating unique functional groups into the biomolecule's structure through protein engineering, such as the introduction of an unnatural amino acid with a bioorthogonal handle. nih.gov For instance, a protein could be engineered to contain a single accessible carboxylic acid in a non-essential region, allowing for a specific reaction with the methylamine group of the linker. The development of such precise labeling techniques is crucial for creating homogenous bioconjugates with predictable properties and optimized performance. nih.govnih.gov
Engineering of Protein-Polymer and Peptide-Polymer Constructs
The unique chemical properties of Methylamino-PEG2-t-butyl ester make it a valuable tool in the engineering of sophisticated protein-polymer and peptide-polymer constructs. These hybrid materials combine the biological specificity of proteins or peptides with the advantageous physicochemical properties of polymers.
The process of covalently attaching PEG chains to proteins or peptides, known as PEGylation, is a well-established strategy to improve their therapeutic properties. acs.org PEGylation can shield the biomolecule from proteolytic degradation, reduce its immunogenicity, and increase its hydrodynamic size, thereby prolonging its circulation time in the bloodstream. axispharm.comacs.org
Methylamino-PEG2-t-butyl ester can be used in a "grafting to" approach, where the pre-formed PEG linker is conjugated to the protein or peptide. acs.org For example, the methylamine group can be reacted with a carboxylic acid on the biomolecule. Subsequently, the t-butyl group can be removed to expose a new reactive site for the attachment of other molecules or for further polymerization, leading to the creation of complex, multi-functional constructs. organic-chemistry.org This step-wise approach allows for the precise control over the architecture of the final protein-polymer or peptide-polymer hybrid.
Table 1: Reactive Properties of Methylamino-PEG2-t-butyl ester
| Functional Group | Reactive Partner | Resulting Linkage |
|---|---|---|
| Methylamine | Carboxylic Acid | Amide Bond |
| Methylamine | Activated Ester (e.g., NHS ester) | Amide Bond |
| Methylamine | Aldehyde/Ketone | Secondary Amine (after reduction) |
Conjugation to Peptides and Antibodies
The versatility of Methylamino-PEG2-t-butyl ester extends to its application in modifying peptides and antibodies, enabling the development of novel therapeutics with enhanced properties.
Covalent Linkage to Peptide Sequences for Modulating Bioactivity
Peptides are promising therapeutic agents due to their high potency and selectivity; however, their clinical use is often hampered by poor in vivo stability and rapid clearance. google.com Covalent attachment of PEG chains, facilitated by linkers like Methylamino-PEG2-t-butyl ester, can address these limitations.
The methylamine group of the linker can be selectively reacted with a carboxyl-containing amino acid (aspartic or glutamic acid) or the C-terminus of a peptide sequence. This conjugation can modulate the peptide's bioactivity by altering its conformation, receptor binding affinity, or resistance to enzymatic degradation. The hydrophilic PEG spacer also improves the peptide's solubility. axispharm.com Furthermore, after deprotection of the t-butyl ester, the newly exposed carboxylic acid can be used to attach other functional moieties, such as targeting ligands or imaging agents, creating multifunctional peptide conjugates. researchgate.net
Facilitating Antibody-Drug Conjugate (ADC) Development for Targeted Delivery
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. creative-biolabs.com The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
Methylamino-PEG2-t-butyl ester and similar PEG-containing linkers are utilized in ADC development. hodoodo.com The methylamine can be used to attach the linker to a payload molecule containing a carboxylic acid. Following deprotection of the t-butyl group, the resulting carboxylic acid can be activated and reacted with an amine group (e.g., lysine residue) on the antibody. The inclusion of the PEG spacer can enhance the solubility of the ADC, which is particularly important when conjugating hydrophobic drug molecules. axispharm.com The choice of linker chemistry is crucial for ensuring that the cytotoxic payload is released only at the target site, and PEG linkers can be incorporated into both cleavable and non-cleavable linker designs. creative-biolabs.com
Methodologies for Enhancing Bioconjugate Solubility and Systemic Circulation Time
A primary application and significant advantage of incorporating Methylamino-PEG2-t-butyl ester into bioconjugates is the enhancement of their solubility and the extension of their systemic circulation time.
The inherent hydrophilicity of the PEG chain is key to improving the solubility of poorly soluble biomolecules or payloads in aqueous environments. cd-bioparticles.netaxispharm.com This is a critical factor for the formulation and administration of therapeutic bioconjugates.
Furthermore, the attachment of PEG chains increases the hydrodynamic radius of the bioconjugate. This increased size reduces the rate of renal clearance, a major elimination pathway for smaller proteins and peptides. acs.org By evading rapid filtration by the kidneys, the bioconjugate remains in the bloodstream for a longer period, leading to a prolonged systemic circulation time. axispharm.comgoogleapis.com This extended half-life often translates to improved therapeutic efficacy, as it allows for sustained exposure of the target tissue to the therapeutic agent. The ability of PEG to shield the bioconjugate from the immune system can also contribute to its longevity in circulation. axispharm.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methylamino-PEG2-t-butyl ester |
| Aspartic Acid |
| Glutamic Acid |
Methylamino Peg2 T Butyl Ester in Targeted Therapeutic Modality Development
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs represent a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. medchemexpress.comtargetmol.com These heterobifunctional molecules consist of two active ligands connected by a chemical linker. precisepeg.com One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. precisepeg.com The linker, far from being a passive spacer, is a critical determinant of the PROTAC's efficacy. Methylamino-PEG2-t-butyl ester is a frequently employed component in the synthesis of these crucial linkers. medchemexpress.commedchemexpress.commedkoo.comglpbio.cntargetmol.com
Design Principles of PEG-Based PROTAC Linkers
The linker's design, including its length, rigidity, and composition, profoundly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent protein degradation. precisepeg.commdpi.com PEG-based linkers, such as those derived from Methylamino-PEG2-t-butyl ester, are a cornerstone of PROTAC design for several key reasons. nih.gov
Flexibility and Conformational Control: The ethylene (B1197577) glycol units in PEG chains offer significant conformational flexibility. precisepeg.com This allows the PROTAC to adopt an optimal orientation for the simultaneous binding of the POI and the E3 ligase, a crucial factor for efficient ternary complex formation. nih.gov However, excessive flexibility can be detrimental. The defined length of the PEG2 unit in Methylamino-PEG2-t-butyl ester provides a degree of conformational restriction, which can be advantageous. nih.gov In some cases, more rigid linkers, such as those incorporating aryl units or macrocycles, have been shown to improve degradation potency by pre-organizing the PROTAC molecule. nih.govnih.gov
Synthetic Accessibility: The modular nature of PROTACs allows for their rapid assembly. nih.gov Commercially available, bifunctional linkers like Methylamino-PEG2-t-butyl ester, which possess a reactive methylamine (B109427) group and a protected carboxylic acid, facilitate a streamlined and efficient synthesis process. cd-bioparticles.netbroadpharm.com The methylamine group can react with carboxylic acids or activated esters, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation. cd-bioparticles.netbroadpharm.com
Table 1: Key Design Principles of PEG-Based PROTAC Linkers
| Design Principle | Contribution of Methylamino-PEG2-t-butyl ester | Rationale |
|---|---|---|
| Flexibility | Provides controlled flexibility due to the defined PEG2 length. nih.gov | Optimizes the orientation for ternary complex formation. nih.gov |
| Solubility | The hydrophilic PEG spacer increases aqueous solubility. precisepeg.comcd-bioparticles.net | Improves compatibility with physiological environments and bioavailability. precisepeg.com |
| Synthetic Tractability | Offers reactive handles (methylamine and protected carboxyl) for straightforward conjugation. cd-bioparticles.netbroadpharm.com | Enables rapid and modular assembly of PROTAC libraries. nih.gov |
| Physicochemical Tuning | Allows for modulation of properties like TPSA and lipophilicity. nih.gov | Influences cell permeability and oral absorption. nih.gov |
Modulation of E3 Ubiquitin Ligase and Target Protein Interactions via Methylamino-PEG2-t-butyl ester Linkers
The linker in a PROTAC does more than just connect the two ligands; it actively participates in the interactions within the ternary complex. The specific chemical composition and length of the linker, such as that provided by Methylamino-PEG2-t-butyl ester, can directly influence the stability and cooperativity of the POI-PROTAC-E3 ligase complex. nih.gov
The length of the linker is also a critical parameter. A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance, while a linker that is too long might lead to unproductive binding modes. The defined length of the PEG2 unit in Methylamino-PEG2-t-butyl ester allows for systematic studies to determine the optimal distance between the POI and the E3 ligase for efficient ubiquitination.
Functional Impact on Targeted Protein Degradation Pathways in Disease Models
The ultimate goal of a PROTAC is to induce the degradation of a specific disease-causing protein. The functional impact of a PROTAC is directly tied to the efficiency of this degradation process. The use of linkers derived from Methylamino-PEG2-t-butyl ester has been implicated in the successful degradation of various target proteins in different disease models. medchemexpress.commedchemexpress.com
For example, in the context of neurodegenerative diseases like Alzheimer's, where the accumulation of proteins like tau is a key pathological feature, targeted protein degradation offers a promising therapeutic avenue. nih.gov The development of PROTACs capable of degrading such proteins relies on the rational design of linkers to ensure efficient ternary complex formation and subsequent degradation. nih.gov
Furthermore, in oncology, PROTACs have shown significant promise in targeting proteins that are considered "undruggable" by traditional small molecule inhibitors. The ability to fine-tune the linker properties using components like Methylamino-PEG2-t-butyl ester is crucial for optimizing the degradation potency and selectivity of these anti-cancer agents.
Role in Advanced Drug Delivery Systems
Beyond its role in PROTACs, the chemical properties of Methylamino-PEG2-t-butyl ester make it a valuable component in the development of advanced drug delivery systems. Its bifunctional nature and the presence of a PEG spacer are key to its utility in this field. cd-bioparticles.netaxispharm.com
Strategies for Modifying Drug Molecules and Nanoparticle Architectures
The modification of drug molecules or nanoparticle surfaces is a common strategy to improve their therapeutic efficacy. Methylamino-PEG2-t-butyl ester can be used to attach PEG chains (PEGylation) to drug molecules or the surface of nanoparticles. axispharm.com
Drug Conjugation: The reactive methylamine group can be conjugated to a drug molecule, while the t-butyl ester can be deprotected to allow for further modification or to alter the drug's properties. cd-bioparticles.net This can be used to create prodrugs that release the active agent under specific physiological conditions. nih.gov
Nanoparticle Surface Modification: Nanoparticles are increasingly used as drug carriers. Modifying their surface with PEG chains, a process for which Methylamino-PEG2-t-butyl ester can be a starting material, can create a hydrophilic shell. mdpi.comnih.gov This "stealth" coating helps to reduce non-specific binding of proteins and clearance by the immune system, thereby prolonging the circulation time of the nanoparticles. axispharm.comnih.gov The architecture of these nanoparticles can vary, including linear or branched structures, which can influence their drug-loading capacity and release kinetics. nih.govgoogle.com
Improvement of Drug Solubility and Systemic Circulation for Enhanced Bioavailability
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which limits their bioavailability. ascendiacdmo.comnih.govnih.gov
Enhanced Solubility: The hydrophilic PEG spacer in Methylamino-PEG2-t-butyl ester can significantly increase the water solubility of hydrophobic drugs to which it is conjugated. cd-bioparticles.netaxispharm.comaxispharm.com This is a critical factor for ensuring that a sufficient concentration of the drug can be achieved in the bloodstream for a therapeutic effect. ascendiacdmo.com
Prolonged Circulation: By reducing clearance by the reticuloendothelial system, PEGylation of drugs or nanoparticles using linkers like Methylamino-PEG2-t-butyl ester can lead to a longer systemic circulation time. axispharm.com This extended circulation allows for more of the drug to reach its target site, thereby enhancing its bioavailability and potentially reducing the required dose and frequency of administration.
Table 2: Applications of Methylamino-PEG2-t-butyl ester in Drug Delivery
| Application | Strategy | Outcome |
|---|---|---|
| Drug Modification | Conjugation to drug molecules via the methylamine group. cd-bioparticles.net | Creation of prodrugs with altered release profiles. nih.gov |
| Nanoparticle Engineering | Surface modification to create a hydrophilic PEG shell. mdpi.comnih.gov | Reduced opsonization and prolonged circulation. axispharm.comnih.gov |
| Solubility Enhancement | Introduction of the hydrophilic PEG spacer. cd-bioparticles.netaxispharm.comaxispharm.com | Improved aqueous solubility of hydrophobic drugs. ascendiacdmo.com |
| Bioavailability Improvement | Extended systemic circulation time. axispharm.com | Enhanced drug concentration at the target site. |
Formulation of Poorly Soluble Bioactive Agents Utilizing Methylamino-PEG2-t-butyl ester
A significant challenge in drug development is the poor aqueous solubility of many potent bioactive agents. This low solubility can hinder their formulation, leading to low bioavailability and reduced therapeutic efficacy. Chemical modification of drug molecules with hydrophilic polymers is a well-established strategy to overcome this limitation. Polyethylene (B3416737) glycol (PEG) is a particularly attractive polymer for this purpose due to its biocompatibility, non-immunogenicity, and high water solubility. researchgate.net
The process of enhancing drug solubility through conjugation with linkers like Methylamino-PEG2-t-butyl ester is a key step in the preclinical development of many drug candidates. While specific data on the solubility enhancement of a particular drug by direct conjugation with Methylamino-PEG2-t-butyl ester is not extensively published in peer-reviewed literature, the principle is well-documented for PEGylated compounds in general. For illustrative purposes, the table below provides a hypothetical example of how the aqueous solubility of a poorly soluble drug, such as Paclitaxel, might be improved upon conjugation.
Table 1: Illustrative Example of Solubility Enhancement
| Compound | Structure | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
|---|---|---|---|
| Paclitaxel | ~1 | - | |
| Paclitaxel-Methylamino-PEG2-conjugate | >100 | >100 |
Note: This data is illustrative and based on the known effects of PEGylation on drug solubility. Specific values would need to be determined experimentally.
The conjugation of Methylamino-PEG2-t-butyl ester to a poorly soluble drug is typically achieved through its reactive methylamine group, which can form a stable amide bond with a carboxylic acid on the drug molecule. broadpharm.commedkoo.com The other end of the linker, the t-butyl ester, can be deprotected under acidic conditions to reveal a carboxylic acid, allowing for further modification or conjugation to a targeting ligand. broadpharm.commedkoo.com
Contribution to Targeted Delivery of Biomedical Agents
Beyond improving solubility, Methylamino-PEG2-t-butyl ester plays a crucial role as a linker in the construction of targeted drug delivery systems. Its bifunctional nature allows it to connect a therapeutic payload to a targeting moiety, such as an antibody or a small molecule ligand, which directs the conjugate to specific cells or tissues. chemsrc.com This targeted approach aims to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target toxicity.
One of the most significant applications of Methylamino-PEG2-t-butyl ester is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chemsrc.comaxispharm.comnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The linker is a critical component of a PROTAC, as its length and composition can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. nih.gov
While specific examples of PROTACs utilizing Methylamino-PEG2-t-butyl ester are prevalent in commercial catalogs, detailed biological data in peer-reviewed publications for this specific linker is limited. The following table provides a hypothetical representation of the kind of data that would be generated to characterize a PROTAC synthesized with this linker.
Table 2: Illustrative Biological Activity of a Hypothetical PROTAC Utilizing a Methylamino-PEG2 Linker
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|---|
| Hypothetical-PROTAC-1 | BRD4 | VHL Ligand | Methylamino-PEG2 | 50 | 95 |
Note: This data is illustrative. DC₅₀ represents the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum degradation achieved. These values are key metrics for evaluating PROTAC efficiency.
In addition to PROTACs, linkers like Methylamino-PEG2-t-butyl ester are also being explored for the development of antibody-drug conjugates (ADCs). In this modality, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The PEG component of the linker can help to improve the solubility and stability of the ADC.
Applications in Advanced Materials Science and Functional Coatings
Surface Modification Strategies Utilizing Methylamino-PEG2-t-butyl ester for Biomedical Devices
The surface of a biomedical device is the critical interface that dictates its interaction with the biological milieu. Unmodified surfaces can trigger a cascade of undesirable events, including protein adsorption, immune responses, and bacterial colonization, ultimately leading to device failure. nih.gov Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a well-established strategy to mitigate these issues. biochempeg.com Methylamino-PEG2-t-butyl ester is particularly well-suited for this purpose.
The primary amine of the methylamino group provides a reactive handle for covalent attachment to a variety of material surfaces. Current time information in Bangalore, IN. For instance, it can readily react with surfaces rich in carboxylic acids, aldehydes, or other electrophilic groups. Common biomedical materials like titanium and its alloys, often used in dental and orthopedic implants, can be functionalized to present such groups, enabling the grafting of Methylamino-PEG2-t-butyl ester. researchgate.netnih.gov The t-butyl ester group, on the other hand, remains protected during the initial surface coupling. This protecting group can be selectively removed under acidic conditions to reveal a carboxylic acid, which can then be used for further functionalization, such as the attachment of bioactive molecules. cd-bioparticles.net
The short, hydrophilic PEG2 spacer plays a crucial role in conferring "stealth" properties to the modified surface. This is achieved by creating a hydrated layer that sterically hinders the approach of proteins and cells. While longer PEG chains are also effective, short-chain PEGs like the one in Methylamino-PEG2-t-butyl ester are of interest for creating thin, yet effective, anti-fouling layers that minimally alter the bulk properties of the device.
Fabrication of Biocompatible Interfaces
A biocompatible interface is one that elicits a minimal and appropriate host response. The use of Methylamino-PEG2-t-butyl ester in surface modification directly contributes to the fabrication of such interfaces, primarily by controlling protein and cell interactions.
Reduction of Non-Specific Protein Adsorption and Cell Adhesion
The initial event upon implantation of a biomedical device is the rapid adsorption of proteins from the surrounding biological fluids. This adsorbed protein layer, in turn, mediates subsequent cellular responses, including the adhesion of platelets and inflammatory cells. Non-specific protein adsorption can lead to blood clot formation (thrombosis) on blood-contacting devices and a foreign body response around tissue-implanted devices.
Surfaces modified with Methylamino-PEG2-t-butyl ester exhibit significantly reduced non-specific protein adsorption. The hydrophilic PEG2 chains create a tightly bound water layer that acts as a physical barrier, preventing proteins from reaching the underlying material surface. This phenomenon is based on the principle of entropic repulsion, where the compression of the hydrated PEG layer upon protein approach is energetically unfavorable.
The reduction in protein adsorption directly translates to a decrease in cell adhesion. For example, the adhesion of platelets, which is a critical step in thrombus formation, is significantly inhibited on PEGylated surfaces. Similarly, the attachment of macrophages and fibroblasts, key players in the foreign body response and fibrous capsule formation, is also reduced.
Below is an illustrative data table showcasing the typical reduction in protein adsorption and cell adhesion on a surface modified with a short-chain methylamino-PEG linker like Methylamino-PEG2-t-butyl ester compared to an unmodified control surface.
| Surface Type | Fibrinogen Adsorption (ng/cm²) | Platelet Adhesion (cells/mm²) | Macrophage Adhesion (cells/mm²) |
| Unmodified Titanium | 350 | 5,000 | 1,200 |
| Methylamino-PEG2-t-butyl ester Modified Titanium | 35 | 500 | 150 |
| This table presents illustrative data based on typical findings for short-chain PEG-modified surfaces to demonstrate the expected trend. |
Enhancement of Functional Performance in Biosensors and Implants
In addition to creating biocompatible surfaces, Methylamino-PEG2-t-butyl ester can be used to enhance the functional performance of biomedical devices like biosensors and implants.
In the context of biosensors, non-specific binding of interfering molecules from the sample matrix to the sensor surface is a major cause of signal noise and reduced sensitivity. By modifying the sensor surface with Methylamino-PEG2-t-butyl ester, this non-specific binding can be minimized, leading to a significant improvement in the signal-to-noise ratio (SNR) and a lower limit of detection (LOD). nih.govnih.gov The terminal t-butyl ester can be deprotected to provide a carboxylic acid handle for the specific immobilization of biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) at a controlled distance from the surface, further enhancing sensor specificity and performance. researchgate.net
For implants, beyond the improved biocompatibility, the ability to further functionalize the surface after deprotection of the t-butyl ester opens up possibilities for creating "smart" implants. For example, the exposed carboxylic acid groups can be used to attach growth factors to promote tissue integration or antimicrobial peptides to prevent implant-associated infections.
The following table illustrates the potential impact of surface modification with Methylamino-PEG2-t-butyl ester on key biosensor performance metrics.
| Biosensor Surface | Non-Specific Binding (Arbitrary Units) | Signal-to-Noise Ratio (SNR) | Limit of Detection (LOD) (pM) |
| Unmodified Gold | 100 | 5 | 500 |
| Methylamino-PEG2-t-butyl ester Modified Gold | 10 | 50 | 50 |
| This table presents illustrative data based on typical findings for PEG-modified biosensor surfaces to demonstrate the expected trend. |
Development of Hybrid Polymeric Materials with Tunable Properties
The bifunctional nature of Methylamino-PEG2-t-butyl ester also makes it a valuable monomer or initiator for the synthesis of hybrid polymeric materials with tunable properties. mdpi.comhivnursing.net By incorporating this linker into a polymer backbone or as a side chain, it is possible to impart the desirable characteristics of PEG, such as hydrophilicity and biocompatibility, to the resulting material.
For example, Methylamino-PEG2-t-butyl ester can be used in the synthesis of block copolymers, where one block possesses the properties of the PEG linker and the other block is composed of a different polymer. mdpi.com This can lead to the formation of amphiphilic copolymers that self-assemble into various nanostructures, such as micelles or vesicles, in aqueous environments. These structures have potential applications in drug delivery, where the hydrophobic core can encapsulate a drug molecule and the hydrophilic PEG corona provides stability and stealth properties.
Furthermore, the presence of the protected carboxylic acid group allows for the tuning of the polymer's properties after synthesis. Deprotection of the t-butyl ester groups introduces negative charges along the polymer chain, which can alter its solubility, swelling behavior, and interaction with biological molecules. This "post-polymerization modification" capability allows for the creation of materials with properties that can be adjusted for specific applications. For instance, the introduction of carboxyl groups can be used to chelate ions or to create pH-responsive hydrogels.
The table below provides a conceptual overview of how the incorporation of Methylamino-PEG2-t-butyl ester into a polymer and subsequent deprotection can be used to tune its properties.
| Polymer System | Key Feature | Tunable Property | Potential Application |
| Hydrophobic Polymer + Methylamino-PEG2-t-butyl ester | Amphiphilicity | Self-assembly into micelles | Drug delivery |
| Polymer with Methylamino-PEG2-t-butyl ester side chains | Protected carboxyl groups | pH-responsiveness (after deprotection) | Smart hydrogels |
| Co-polymer of Methylamino-PEG2-t-butyl ester and other monomers | PEG content | Hydrophilicity and biocompatibility | Biocompatible coatings |
| This table provides a conceptual framework for the tunable properties of hybrid polymers incorporating Methylamino-PEG2-t-butyl ester. |
Future Research Directions and Translational Perspectives
Emerging Methodologies for Controlled Conjugation and Self-Assembly of Methylamino-PEG2-t-butyl ester Derivatives
Recent advancements in bioconjugation chemistry are paving the way for more precise and controlled methods to incorporate linkers like Methylamino-PEG2-t-butyl ester into larger molecules. The methylamino group can readily react with carboxylic acids or their activated esters to form stable amide bonds, a fundamental reaction in bioconjugation. axispharm.com
Emerging strategies focus on achieving site-specific conjugation to proteins and peptides, which is crucial for preserving their biological activity. nih.gov Techniques such as enzymatic ligation, pH-controlled N-terminal selective acylation, and the use of specific protecting groups allow for the precise attachment of PEG linkers to desired locations on a biomolecule. nih.gov For instance, transglutaminase-catalyzed conjugation has proven effective for site-selective PEGylation of proteins like Interferon α-2b. nih.gov
Furthermore, the principles of self-assembly are being explored to create novel supramolecular structures from derivatives of Methylamino-PEG2-t-butyl ester. The amphiphilic nature of PEG-peptide conjugates, where the PEG portion is hydrophilic and a conjugated peptide is hydrophobic, can drive the self-assembly process into well-defined nanostructures like micelles, nanofibers, and hydrogels. acs.orgnih.gov The length of the PEG chain has been shown to significantly influence the morphology of these self-assembled structures. researchgate.net For example, conjugates with shorter PEG chains have been observed to form nanotubes, while those with longer chains tend to form fibrils or wormlike micelles. researchgate.net These self-assembled systems have potential applications in drug delivery and tissue engineering. nih.gov
Potential for Integration in Novel Therapeutic Platforms and Diagnostics
The properties of Methylamino-PEG2-t-butyl ester and its derivatives make them attractive for integration into innovative therapeutic and diagnostic platforms. The PEG linker can enhance the solubility and circulation time of conjugated drugs, a key advantage in drug delivery systems. axispharm.com
One significant area of application is in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedkoo.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers, including those derived from Methylamino-PEG2-t-butyl ester, are often used to connect the target-binding and ligase-binding moieties of a PROTAC. medchemexpress.com
In the realm of diagnostics, derivatives of Methylamino-PEG2-t-butyl ester can be used to construct targeted imaging agents. For example, a chelating agent for a medical isotope can be attached to one end of the linker, while a targeting ligand, such as an RGD peptide that binds to integrins on tumor cells, is attached to the other. snmjournals.orgnih.gov This creates a theranostic agent capable of both imaging and therapy. The PEG component helps to improve the pharmacokinetic properties of the agent. snmjournals.org
Advanced Characterization Techniques for Functionalized PEG Bioconjugates and Hybrid Materials
The complexity of PEGylated bioconjugates necessitates the use of advanced analytical techniques for their thorough characterization. Mass spectrometry (MS) is a cornerstone technology in this field, providing detailed information about the molecular weight, degree of PEGylation, and conjugation sites. nih.govtandfonline.com Techniques like MALDI-MS and LC-MS are widely used to analyze PEG-protein conjugates. nih.govtandfonline.com A "bottom-up" approach, involving enzymatic digestion of the conjugate followed by MS analysis of the resulting peptides, can pinpoint the exact amino acid residues where the PEG chain is attached. nih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of PEGylated proteins, including those in the solid state. nih.gov Circular Dichroism (CD) spectroscopy is employed to assess the secondary structure of proteins after PEGylation, ensuring that the conjugation process does not lead to undesirable conformational changes. acs.org
For analyzing the interactions of these complex biotherapeutics, techniques like surface plasmon resonance (SPR) and affinity chromatography coupled with mass spectrometry (AC-MS) are utilized. pegsummiteurope.com These methods provide insights into the binding affinity and functional integrity of the conjugated molecules.
| Analytical Technique | Information Obtained | Example Application |
| Mass Spectrometry (MS) | Molecular weight, degree of PEGylation, conjugation sites. nih.govtandfonline.com | Characterizing PEGylated proteins and identifying attachment sites. nih.gov |
| NMR Spectroscopy | Detailed structural information of bioconjugates. nih.gov | Characterizing large PEGylated proteins. nih.gov |
| Circular Dichroism (CD) | Secondary structure of proteins. acs.org | Assessing conformational changes upon PEGylation. acs.org |
| Affinity Chromatography-MS | Binding and structural characteristics of variants. pegsummiteurope.com | Structure-function characterization of monoclonal antibodies. pegsummiteurope.com |
Addressing Challenges in Scalable Synthesis and Broader Application of Methylamino-PEG2-t-butyl ester in Translational Research
While Methylamino-PEG2-t-butyl ester holds significant promise, its broader application in translational research faces several hurdles. A key challenge is the scalable synthesis of the compound and its derivatives. nih.gov While methods for synthesizing similar linkers on a gram scale have been developed, ensuring high purity and consistent yields can be difficult. nih.gov Purification by conventional methods like silica (B1680970) gel chromatography can sometimes lead to decomposition of the product. nih.gov
The transition from basic research to clinical application, known as translational research, is a multi-stage process that requires rigorous testing and validation. leicabiosystems.com For bioconjugates incorporating Methylamino-PEG2-t-butyl ester, this involves demonstrating safety, efficacy, and a favorable pharmacokinetic profile. The complexity of these molecules poses significant analytical challenges that must be addressed to ensure quality control. nih.gov
Furthermore, the development of robust and reproducible conjugation strategies is essential for manufacturing these therapeutic agents at a larger scale. ucl.ac.uk Overcoming these synthetic and analytical challenges will be crucial for realizing the full translational potential of Methylamino-PEG2-t-butyl ester and its derivatives in improving human health. leicabiosystems.com
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing Methylamino-PEG2-t-butyl ester, and how can researchers validate the purity and identity of the compound?
- The synthesis typically involves coupling reactions between methylamine and PEG2-t-butyl ester precursors. Researchers should employ techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For novel derivatives, additional characterization via mass spectrometry (MS) is critical . Known compounds require cross-referencing with literature data, while new analogs necessitate elemental analysis and stability studies under storage conditions (e.g., -20°C) .
Q. How can Methylamino-PEG2-t-butyl ester be utilized in bioconjugation experiments, and what functional groups are reactive under standard conditions?
- The methylamino group reacts with carboxylates, aldehydes, or ketones to form stable amide or imine bonds, while the t-butyl ester can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to expose a carboxylic acid for further conjugation. Researchers should optimize pH and temperature to prevent premature deprotection . For protein modification, use mild buffers (pH 6–8) to avoid denaturation.
Q. What are the best practices for documenting experimental protocols involving Methylamino-PEG2-t-butyl ester to ensure reproducibility?
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Describe synthesis steps, purification methods (e.g., column chromatography), and characterization data in the main text.
- Include detailed spectra and chromatograms in supplementary information.
- Specify storage conditions (-20°C) and solvent compatibility (e.g., DMSO, DMF) to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction parameters for synthesizing Methylamino-PEG2-t-butyl ester derivatives using statistical experimental design?
- Apply the Taguchi method to systematically evaluate factors like catalyst type, concentration, and reaction temperature. Use orthogonal arrays (e.g., L9) to reduce the number of trials while maximizing data robustness. For example:
- Control parameters : Catalyst (e.g., KOH vs. NaOH), molar ratio (alcohol:oil), temperature (25–60°C).
- Output metric : Yield (%) calculated via gas chromatography (GC).
- Prioritize parameters using signal-to-noise (S/N) ratios and ANOVA to identify dominant factors (e.g., catalyst concentration contributed 77.6% variance in a similar methyl ester study) .
Q. How should researchers address contradictions in spectroscopic data when characterizing Methylamino-PEG2-t-butyl ester analogs?
- Step 1 : Verify instrument calibration using reference standards (e.g., ethyl 2-phenylacetoacetate for GC/MS ).
- Step 2 : Cross-validate results with alternative techniques (e.g., FT-IR for functional groups if NMR signals overlap).
- Step 3 : Perform stability studies to rule out degradation artifacts (e.g., monitor ester hydrolysis under varying pH) .
Q. What frameworks can guide the formulation of research questions for studies involving Methylamino-PEG2-t-butyl ester in drug delivery systems?
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Explore understudied applications (e.g., targeted nanoparticle conjugates).
- Relevance : Align with trends in PEGylation for pharmacokinetic optimization.
- Ethics : Adhere to institutional guidelines for chemical safety and disposal .
Q. How can orthogonal analytical techniques improve the reliability of purity assessments for Methylamino-PEG2-t-butyl ester?
- Combine HPLC (for quantitative purity) with thin-layer chromatography (TLC) to detect minor impurities. For trace metal analysis, use inductively coupled plasma mass spectrometry (ICP-MS). Cross-reference retention times with certified reference materials (CRMs) listed in pesticide testing standards .
Methodological Considerations
- Data Interpretation : Use software like QUALITEK-4 (Taguchi analysis) or GraphPad Prism for statistical modeling. Highlight confidence intervals and p-values in yield optimization studies .
- Ethical Reporting : Disclose conflicts of interest and cite primary literature (avoid non-peer-reviewed sources like ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
